Asp-His
Overview
Description
Aspartic acid-histidine (Asp-His) is a dipeptide composed of the amino acids aspartic acid and histidine. This compound is significant in various biological processes, particularly in enzymatic reactions where it forms part of the catalytic triad in serine proteases. The this compound dipeptide plays a crucial role in the catalytic mechanism of these enzymes, facilitating the hydrolysis of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartic acid-histidine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups are then removed, and the peptide is cleaved from the resin.
Industrial Production Methods
In industrial settings, the production of aspartic acid-histidine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Aspartic acid-histidine undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the aspartic acid residue.
Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution reagents: Alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various modified peptides and amino acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Aspartic acid-histidine has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: Plays a role in the study of enzyme mechanisms, particularly in serine proteases.
Medicine: Investigated for its potential therapeutic applications, including enzyme inhibitors and drug design.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of aspartic acid-histidine in enzymatic reactions involves its role in the catalytic triad of serine proteases. The aspartic acid residue stabilizes the histidine residue, which in turn activates the serine residue for nucleophilic attack on the peptide bond. This process facilitates the hydrolysis of the peptide bond, leading to the cleavage of the substrate protein.
Comparison with Similar Compounds
Aspartic acid-histidine can be compared with other dipeptides and amino acid sequences that form part of catalytic triads in enzymes:
Serine-histidine-aspartic acid (Ser-His-Asp): Commonly found in serine proteases, this triad is essential for catalytic activity.
Cysteine-histidine-aspartic acid (Cys-His-Asp): Found in cysteine proteases, this triad functions similarly to the serine protease triad but with a cysteine residue instead of serine.
The uniqueness of aspartic acid-histidine lies in its specific role in stabilizing the catalytic triad and facilitating enzymatic reactions, making it a critical component in the study of enzyme mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSXROIMXIJQW-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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